2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and material science. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with phenoxyacetic acid derivatives under specific conditions. One common method includes the use of amidoximes and isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure allows it to act as a pharmacophore in the development of drugs for treating diseases like hypertension and Parkinson’s disease.
Material Science: It is used in the synthesis of energetic materials and fluorescent dyes.
Biological Research: The compound is studied for its potential as an inhibitor of enzymes like carbonic anhydrase, which is relevant in cancer therapy.
Mechanism of Action
The mechanism of action of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acid
- 3-nitro-5-amino-1,2,4-oxadiazole
- 1,3-bis(3-nitro-1,2,4-oxadiazol-5-yl)triaz-2-en-1-ide
Uniqueness
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide is unique due to its combination of the oxadiazole ring with phenoxy and acetamide groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other oxadiazole derivatives.
Properties
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-5-7-14(10-12)20-17(22)11-23-16-9-4-3-8-15(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGRBWGCRVFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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